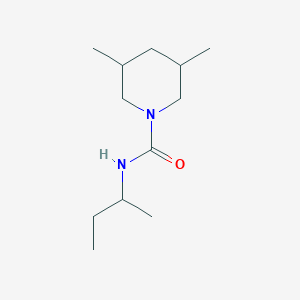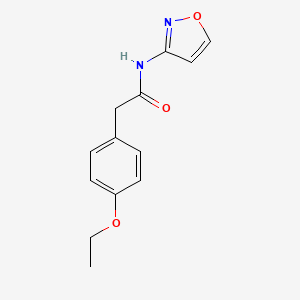
N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide
Descripción general
Descripción
N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide, also known as SDC-156 or UCB35625, is a small molecule that has been studied for its potential therapeutic effects in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
In preclinical studies, N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide has been shown to have several biochemical and physiological effects. These include reducing oxidative stress, inhibiting microglial activation, and increasing the expression of neurotrophic factors. N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide is that it has been shown to have low toxicity in preclinical studies. This makes it a potentially safe and effective therapeutic agent. However, one limitation of N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide is that its mechanism of action is not fully understood, which may make it challenging to develop as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide. One area of interest is its potential therapeutic effects in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide and to develop it as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, N-(sec-butyl)-3,5-dimethyl-1-piperidinecarboxamide has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function.
Propiedades
IUPAC Name |
N-butan-2-yl-3,5-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-5-11(4)13-12(15)14-7-9(2)6-10(3)8-14/h9-11H,5-8H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAUWSRENDMFMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CC(CC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3,5-dimethylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(cyclohexylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4747932.png)
![1-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4747942.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4747947.png)

![3-methoxy-N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4747950.png)
![{[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4747957.png)
![N-(3-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4747965.png)

![N'-{3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}nicotinohydrazide](/img/structure/B4747976.png)
![2-[(2-cyanophenyl)thio]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4747981.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4747982.png)
![2-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-5-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4747988.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(1-naphthyl)acetamide](/img/structure/B4748002.png)